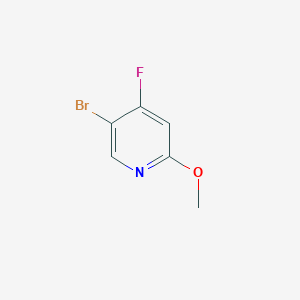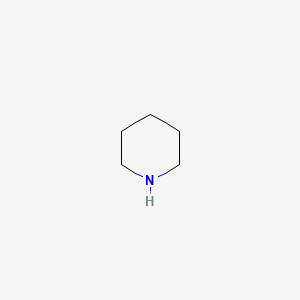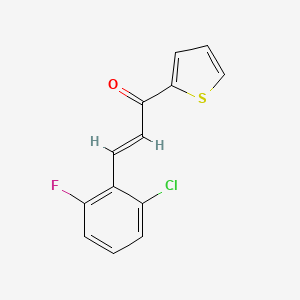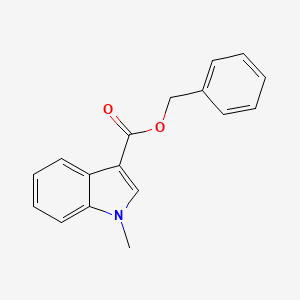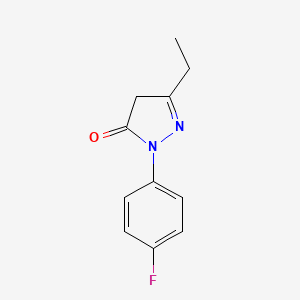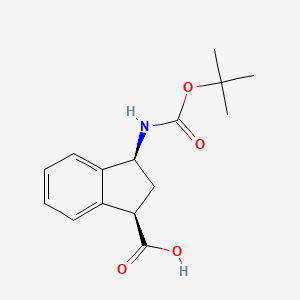
(2E)-3-(3-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2E)-3-(3-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-one, also known as 2E-3-3-BP-2CP, is a synthetic compound with a wide range of scientific research applications. It is a member of the class of compounds known as acrylates, which are widely used in the synthesis of various organic molecules. The compound has several unique properties, including its ability to act as an electron acceptor and its ability to form strong covalent bonds. As a result, it has been used in a variety of research applications, including the synthesis of new drugs and the study of biochemical and physiological processes.
Méthode De Synthèse Détaillée
Design of the Synthesis Pathway
The synthesis pathway for (2E)-3-(3-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-one involves the condensation of 3-bromobenzaldehyde with 2-chloroacetophenone in the presence of a base to form (E)-3-(3-bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-one, which is then isomerized to the desired (2E)-3-(3-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-one using a base and a catalyst.
Starting Materials
3-bromobenzaldehyde, 2-chloroacetophenone, base, catalyst
Reaction
Step 1: Mix 3-bromobenzaldehyde and 2-chloroacetophenone in a 1:1 molar ratio in a suitable solvent such as ethanol or methanol., Step 2: Add a base such as sodium hydroxide or potassium carbonate to the reaction mixture and stir at room temperature for several hours., Step 3: Extract the product (E)-3-(3-bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-one using a suitable solvent such as dichloromethane or ethyl acetate., Step 4: Isomerize the product to the desired (2E)-3-(3-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-one by adding a base such as potassium hydroxide and a catalyst such as copper powder or palladium on carbon and stirring at room temperature for several hours., Step 5: Purify the product using column chromatography or recrystallization.
Applications De Recherche Scientifique
(2E)-3-(3-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-oneP has a wide range of scientific research applications. It has been used in the synthesis of new drugs, as it can act as an electron acceptor and form strong covalent bonds. It has also been used in the study of biochemical and physiological processes, as it can bind to certain molecules and influence their behavior. Additionally, it has been used in the synthesis of organic molecules, as it can act as a catalyst and facilitate the formation of new bonds.
Mécanisme D'action
The mechanism of action of (2E)-3-(3-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-oneP is not well understood, but it is believed to involve several different processes. First, the compound is able to act as an electron acceptor, meaning that it can accept electrons from other molecules. This allows the compound to form strong covalent bonds with other molecules, which can be used to synthesize new molecules. Additionally, the compound can bind to certain molecules and influence their behavior. For example, it can bind to proteins and enzymes, which can affect their activity and, in turn, affect the biochemical and physiological processes in which they are involved.
Effets Biochimiques Et Physiologiques
(2E)-3-(3-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-oneP has been shown to have a range of biochemical and physiological effects. It has been shown to bind to certain proteins and enzymes, which can affect their activity and, in turn, affect the biochemical and physiological processes in which they are involved. Additionally, it has been shown to have an effect on the production of certain hormones, such as cortisol, which can affect the body’s response to stress. Finally, it has been shown to have an effect on the production of certain neurotransmitters, such as dopamine, which can affect the body’s response to pleasure.
Avantages Et Limitations Des Expériences En Laboratoire
(2E)-3-(3-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-oneP has several advantages and limitations for use in lab experiments. One of the main advantages of the compound is its ability to act as an electron acceptor and form strong covalent bonds. This makes it a useful tool for synthesizing new molecules. Additionally, it can bind to certain molecules and influence their behavior, making it a useful tool for studying biochemical and physiological processes. However, the compound is not without its limitations. It is not stable in water, meaning that it must be stored and handled carefully in order to prevent degradation. Additionally, it is not soluble in common organic solvents, making it difficult to use in certain experiments.
Orientations Futures
The potential future directions for (2E)-3-(3-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-oneP are numerous. One potential future direction is the development of new drugs based on the compound’s ability to act as an electron acceptor and form strong covalent bonds. Additionally, the compound could be used to study the biochemical and physiological effects of various drugs, as it can bind to certain molecules and influence their behavior. Finally, the compound could be used to synthesize new organic molecules, as it can act as a catalyst and facilitate the formation of new bonds.
Propriétés
IUPAC Name |
(E)-3-(3-bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClO/c16-12-5-3-4-11(10-12)8-9-15(18)13-6-1-2-7-14(13)17/h1-10H/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHMQFOOIZFJMPM-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC(=CC=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(3-Bromophenyl)-1-(2-chlorophenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

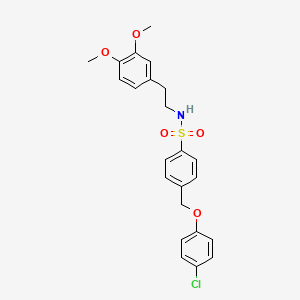

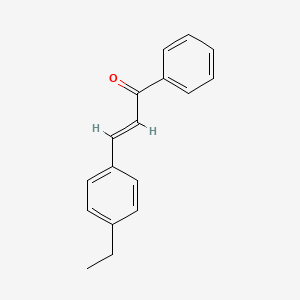
![4,6-Dichloro-3-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6355627.png)
